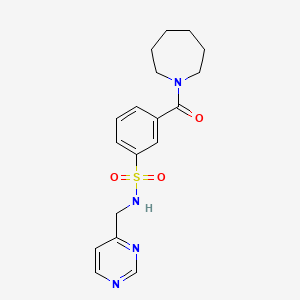

3-(azepan-1-ylcarbonyl)-N-(pyrimidin-4-ylmethyl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves the condensation of various aldehydes and sulfadiazine. For example, compounds similar to the one have been synthesized using pyridine-4-carboxaldehyde and sulfadiazine, characterized by FTIR, NMR, and UV-Visible spectroscopy (Elangovan et al., 2021). Such methods could potentially be adapted for the synthesis of 3-(azepan-1-ylcarbonyl)-N-(pyrimidin-4-ylmethyl)benzenesulfonamide.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often analyzed using computational methods like Density Functional Theory (DFT), as well as experimental techniques like X-ray crystallography. For instance, similar compounds have been structurally characterized to reveal interactions like π–π interactions and hydrogen-bonding, resulting in distinct molecular arrangements (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Benzenesulfonamide derivatives are known for their reactivity in various chemical reactions. They often participate in condensation reactions and can be used as building blocks for more complex molecules. The reactivity is influenced by the presence of functional groups like the sulfonamide group, which can undergo substitution reactions (Desai et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, can be influenced by their molecular structure. The presence of different substituents and functional groups contributes to these variations. Computational tools like Swiss ADME can be used to predict properties like absorption, distribution, metabolism, and excretion (ADME) (Sowrirajan et al., 2022).

Chemical Properties Analysis

The chemical properties of benzenesulfonamide derivatives include reactivity, acid-base behavior, and interaction with biological molecules. These properties are often explored through molecular docking studies, which predict how these compounds interact with proteins and other biological targets. Such studies can provide insights into potential applications of these compounds in areas like antimicrobial activity (Desai et al., 2016).

属性

IUPAC Name |

3-(azepane-1-carbonyl)-N-(pyrimidin-4-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c23-18(22-10-3-1-2-4-11-22)15-6-5-7-17(12-15)26(24,25)21-13-16-8-9-19-14-20-16/h5-9,12,14,21H,1-4,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPFYBAHVJRXNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)NCC3=NC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azepan-1-ylcarbonyl)-N-(pyrimidin-4-ylmethyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5618628.png)

![1-{2-[4-(4-fluorophenoxy)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5618641.png)

![isopropyl 4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-1-piperidinecarboxylate](/img/structure/B5618654.png)

![6,7-dimethoxy-2-[1-(3-thienylcarbonyl)-3-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5618669.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-3-methylpiperidine](/img/structure/B5618689.png)

![3-(3-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B5618697.png)